![molecular formula C12H24Br2N2O2 B14774682 tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide](/img/structure/B14774682.png)
tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide
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Overview
Description
tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a tert-butyl group, a bromoethyl group, and a diazepane ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide typically involves the reaction of tert-butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepanes, while hydrolysis may produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- tert-Butyl bromoacetate
Uniqueness
tert-Butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate hydrobromide is unique due to its diazepane ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H24Br2N2O2 |
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Molecular Weight |
388.14 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromoethyl)-1,4-diazepane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C12H23BrN2O2.BrH/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15;/h4-10H2,1-3H3;1H |
InChI Key |
IABDEGQFDDHSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCBr.Br |
Origin of Product |
United States |
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